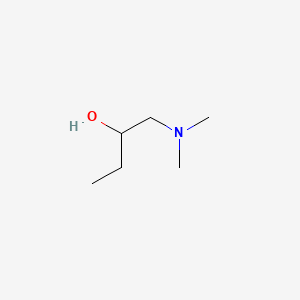
1-(dimethylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol and contains both a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(dimethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. Another method involves the hydrogenation of 2-amino-2-methyl-1-propanol in the presence of formaldehyde and a catalyst like Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butanone or 2-butanal.
Reduction: Formation of 2-butanol.
Substitution: Formation of 2-chlorobutane or 2-bromobutane.
Wissenschaftliche Forschungsanwendungen
1-(dimethylamino)butan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(dimethylamino)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Contains a similar dimethylamino group but has a shorter carbon chain.
2-(Dimethylamino)-2-phenyl-1-butanol: Contains a phenyl group in addition to the dimethylamino and hydroxyl groups.
Uniqueness
1-(dimethylamino)butan-2-ol is unique due to its specific combination of a secondary alcohol and a dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
3760-96-1 |
|---|---|
Molekularformel |
C6H15NO |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
1-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZABFSYBSTIHNAE-UHFFFAOYSA-N |
SMILES |
CCC(CN(C)C)O |
Kanonische SMILES |
CCC(CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















